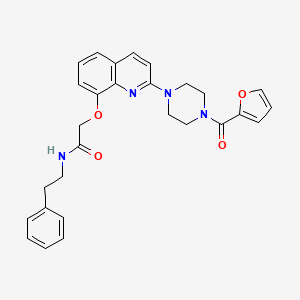

![molecular formula C24H18ClNO5S B2541741 ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114653-78-9](/img/structure/B2541741.png)

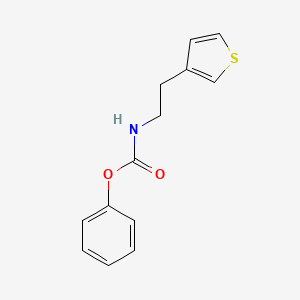

ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Accurate molecular parameters for the tricyclic system in the compound ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]-quinazoline-1-carboxylate have been determined by X-ray analysis . The compound crystallizes in the triclinic system .Chemical Reactions Analysis

While specific chemical reactions involving ECB are not detailed in the available resources, similar compounds like Ethyl (3-chlorobenzoyl)acetate are involved in reactions such as intramolecular cyclization for synthesis of dihydrofurans and rate acceleration of Michael reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like Ethyl (3-chlorobenzoyl)acetate include a refractive index of n20/D 1.5460 (lit.), boiling point of 257-258 °C (lit.), and density of 1.213 g/mL at 25 °C (lit.) .Scientific Research Applications

Chemistry and Structural Analysis

Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has been explored in various research settings, focusing on its chemistry and potential applications. One study investigated the chemistry of sym-tetrazine, leading to the synthesis of derivatives through reactions involving ethyl benzoate thiocarbohydrazone. These reactions yielded compounds with potential for further application in chemical synthesis and material science I. Postovskii, V. Ershov, E. Sidorov, & N. V. Serebryakova, 1977.

Biological Activity and Pharmacological Potential

Ethyl 4-[1-benzyl-1H-indazol-3-yl]benzoate derivatives have been synthesized and evaluated for their selective activity against protease-activated receptor 4 (PAR4), indicating potential pharmacological applications. This research demonstrates the compound's relevance in the development of novel antiplatelet drug candidates, showcasing its utility in medical research Hua-Sin Chen et al., 2008.

Anticancer Research

Reactions with hydrazonoyl halides have led to the synthesis of 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and triazolo[4,3-a]pyrimidines containing benzoxazole or benzothiazole moieties. These compounds were screened for anticancer activity, highlighting the chemical's role in developing new treatments for cancer Eman K. A. Abdelall, M. Mohamed, & A. Abdelhamid, 2010.

Material Science Applications

The compound has been utilized in the synthesis of novel monomers for diblock copolymerization, leading to materials with unique properties, such as reversible changes in micellar structure under light. This work paves the way for advanced materials with potential applications in nanotechnology and photonic devices Jui‐Hsiang Liu & Y. Chiu, 2010.

Anti-Juvenile Hormone Agents

Research has also focused on the synthesis of ethyl 4-(2-benzylhexyloxy)benzoate and its analogs as novel anti-juvenile hormone (JH) agents. These compounds have shown the ability to induce precocious metamorphosis in insects, indicating their potential use in pest control and understanding insect development mechanisms Hanae Ishiguro et al., 2003.

Safety and Hazards

Properties

IUPAC Name |

ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO5S/c1-2-31-24(28)17-6-5-7-19(14-17)26-15-22(23(27)16-10-12-18(25)13-11-16)32(29,30)21-9-4-3-8-20(21)26/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRSPOWOVNQPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)

![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)

![2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2541670.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)

![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)

![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)